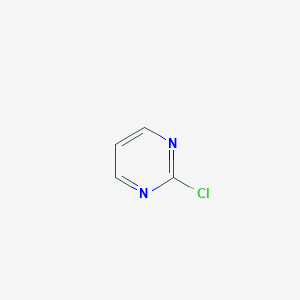

2-Chloropyrimidine

Vue d'ensemble

Description

2-Chloropyrimidine is a significant derivative of pyrimidine, which is extensively utilized in the synthesis of pharmaceuticals and pesticides. It serves as a valuable intermediate for the creation of various 2-substituted pyrimidines .

Synthesis Analysis

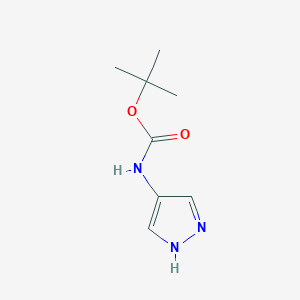

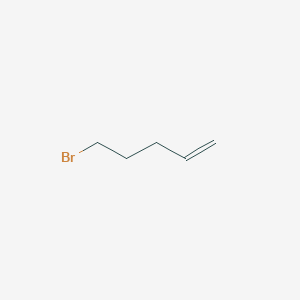

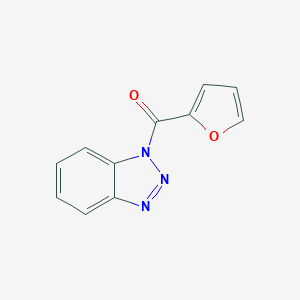

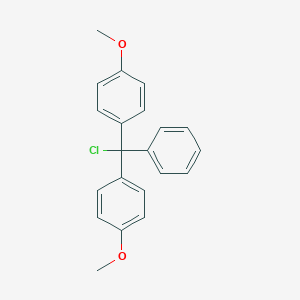

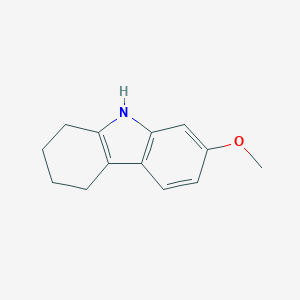

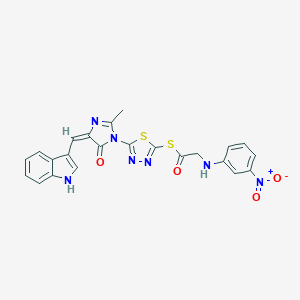

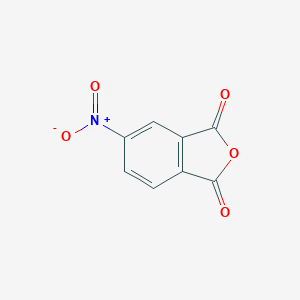

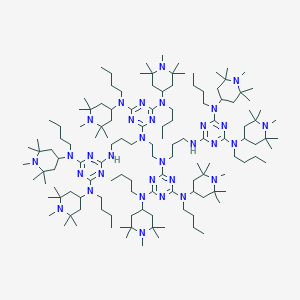

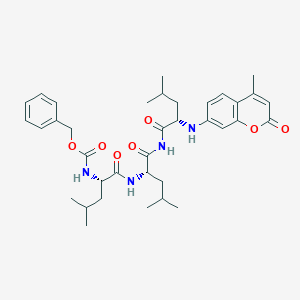

The synthesis of 2-chloropyrimidine has been improved for commercial production, indicating its importance in industrial applications . A novel method for synthesizing 2-substituted pyrimidines involves a chlorogermane-functionalised resin, which demonstrates the stability of arylgermane linkers under strongly basic/nucleophilic conditions . Additionally, a concise synthetic route to 4-aryl-5-pyrimidinylimidazoles starting from 2,4-dichloropyrimidine has been described, showcasing the versatility of 2-chloropyrimidine derivatives in medicinal chemistry .

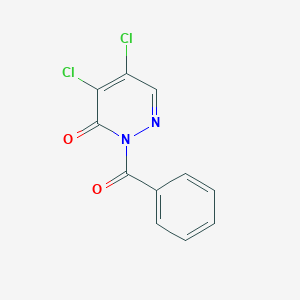

Molecular Structure Analysis

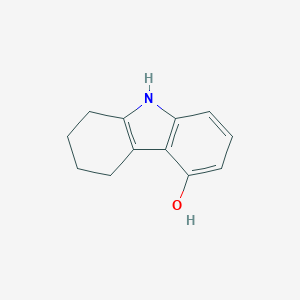

The molecular structure of 2-chloropyrimidine derivatives has been elucidated using X-ray crystallography. The molecules are based on planar six-membered rings with significant double-bond character in the C—C and C—N bonds within the ring . The crystal structure of 2-methyl-3-chloro-9-hydroxy-4H-pyrido[1,2-a]pyrimidine hydrochloride has been determined, revealing two conjugated aromatic rings that are almost coplanar .

Chemical Reactions Analysis

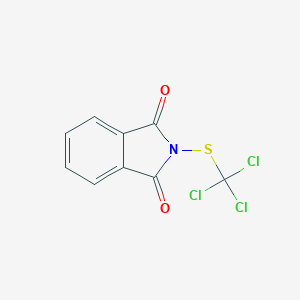

2-Chloropyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution and coupling reactions, to yield important intermediates for anticancer drugs . The selective substitution of chlorine at the C-2 position of 2,4-dichloropyrimidine with nucleophilic dichalcogenide anions has been successfully attempted, leading to the synthesis of novel multinucleate pyrimidine chalcogen derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloropyrimidine derivatives are characterized using various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry . The crystal packing of these compounds is stabilized by intermolecular hydrogen bonds and weak π–π stacking interactions . These interactions are crucial for understanding the reactivity and potential biological interactions of 2-chloropyrimidine derivatives.

Applications De Recherche Scientifique

Synthesis and Industrial Applications

Synthesis of 2-Chloropyrimidine 2-Chloropyrimidine is a crucial derivative of pyrimidine, extensively utilized in synthesizing medicines and pesticides. It also serves as a valuable intermediate for creating various 2-substituted pyrimidines. Recent improvements in its commercial production process have made it more feasible for large-scale manufacturing (Bai Chun-mei, 2009).

Industrial Scale Production Efficient methodologies have been developed for large-scale preparation of chloropyrimidine and its analogues, promoting the production of these important synthetic intermediates in multi-gram and kilogram batches. This high-yielding protocol is crucial for industrial applications, ensuring a consistent supply of these compounds (Zhihua Sun et al., 2011).

Scientific Research and Technology

Photophysical Studies 2-Chloropyrimidine has been the subject of intensive photophysical studies. Techniques like two-color resonantly enhanced multiphoton ionization (REMPI) and zero kinetic energy (ZEKE) photoelectron spectroscopy have been used to investigate its properties, providing valuable insights into its behavior under different conditions (Yonggang He et al., 2004).

Photochemistry The photochemistry of 2-Chloropyrimidine has been explored, revealing its behavior under UV irradiation and the formation of significant products like 2-hydroxypyrimidine. These studies contribute to a deeper understanding of its chemical properties and potential applications (L. Lindqvist et al., 2002).

Molecular Interactions and Chemical Reactions

Molecular Capture Abilities The molecular capture abilities of 2-Chloropyrimidine have been studied, showing its potential in forming complexes with other compounds like (-)-epigallocatechin-3-O-gallate (EGCg). This suggests its utility in various chemical processes and potential applications in material science (H. Tsutsumi et al., 2019).

Electrochemical Reactions Electrochemical processes involving 2-Chloropyrimidine have been explored, demonstrating its involvement in nucleophilic substitution reactions under microwave irradiation, which is a more efficient method compared to classical heating processes. This highlights its versatility and potential in various chemical synthesis processes (Yie-Jia Cherng, 2002).

Safety and Hazards

2-Chloropyrimidine is hygroscopic . It should be stored in a dark place, sealed in dry, at room temperature . It should be handled with personal protective equipment, and contact with skin and eyes should be avoided . In case of spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Orientations Futures

While the specific future directions for 2-Chloropyrimidine are not explicitly mentioned in the search results, there is ongoing research in the design of biologically active compounds based on pyrimidines . This suggests that 2-Chloropyrimidine, as a pyrimidine derivative, may continue to be a focus of research in the development of new pharmaceuticals and other biologically active compounds.

Relevant Papers

One relevant paper discusses an expedient synthesis of diverse 2-amino-4-heteroarylpyrimidines via a 2-chloropyrimidine intermediate . This paper could provide further insights into the synthesis and potential applications of 2-Chloropyrimidine.

Mécanisme D'action

Target of Action

2-Chloropyrimidine, a derivative of pyrimidine, is known to exhibit a range of pharmacological effects including anti-inflammatory activities . The primary targets of 2-Chloropyrimidine are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.

Mode of Action

The anti-inflammatory effects of 2-Chloropyrimidine are attributed to its inhibitory response against the expression and activities of its primary targets . By inhibiting these inflammatory mediators, 2-Chloropyrimidine can effectively reduce inflammation in the body.

Biochemical Pathways

The biochemical pathways affected by 2-Chloropyrimidine are those involved in the body’s inflammatory response. The compound’s inhibitory action against key inflammatory mediators disrupts these pathways, leading to a reduction in inflammation . The downstream effects of this disruption include a decrease in the production of inflammatory agents such as prostaglandins and leukotrienes, thereby alleviating symptoms of inflammation.

Result of Action

The molecular and cellular effects of 2-Chloropyrimidine’s action primarily involve the reduction of inflammation. By inhibiting key inflammatory mediators, 2-Chloropyrimidine can decrease the production of inflammatory agents, thereby reducing inflammation at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloropyrimidine. For instance, the presence of a halogen moiety in pyridine, such as chlorine in 2-Chloropyrimidine, significantly retards the degradation of the pyridine ring . This suggests that the chemical structure of 2-Chloropyrimidine may enhance its stability and potentially its efficacy under certain environmental conditions.

Propriétés

IUPAC Name |

2-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2/c5-4-6-2-1-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCQVRBWJWWJBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169214 | |

| Record name | 2-Chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Chloropyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.48 [mmHg] | |

| Record name | 2-Chloropyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2-Chloropyrimidine | |

CAS RN |

1722-12-9 | |

| Record name | 2-Chloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1722-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloropyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloropyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94EZW2WL9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Chloropyrimidine?

A1: The molecular formula of 2-Chloropyrimidine is C4H3ClN2, and its molecular weight is 114.55 g/mol.

Q2: How can 2-Chloropyrimidine be characterized spectroscopically?

A2: 2-Chloropyrimidine can be characterized using various spectroscopic techniques including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR can be employed to determine the structure and dynamics of 2-Chloropyrimidine. For example, researchers used 1H and 13C relaxation data to determine the complete rotational diffusional tensor of 2-Chloropyrimidine dissolved in CS2 [].

- Auger Spectroscopy: This technique allows for the analysis of the electronic structure and bonding characteristics of 2-Chloropyrimidine. A study investigated the C 1s and N 1s Auger spectra of 2-Chloropyrimidine, providing insights into its electronic structure [].

- UV-Vis Spectroscopy: This technique can be used to study the electronic transitions within the molecule, providing information about its electronic structure and interactions with light [].

Q3: What is known about the solubility of 2-Chloropyrimidine?

A3: 2-Chloropyrimidine's solubility has been studied in various solvents, including supercritical fluids. Research indicates that its solubility is influenced by the nature of the solvent and the operating conditions like temperature and pressure [].

Q4: What is the significance of the chlorine atom in 2-Chloropyrimidine?

A4: The chlorine atom in 2-Chloropyrimidine acts as a good leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This property allows for the synthesis of a wide range of 2-substituted pyrimidine derivatives [, , , , , ].

Q5: Can you provide examples of reactions where 2-Chloropyrimidine acts as a key building block?

A5: 2-Chloropyrimidine serves as a crucial starting material in various synthetic transformations, including:

- Synthesis of Piribedil: This pharmaceutical compound is synthesized through a multi-step process involving 2-Chloropyrimidine as a key intermediate. The optimized synthesis of Piribedil highlights the industrial significance of 2-Chloropyrimidine [, ].

- Synthesis of 2-Cyanopyrimidine: A commercially viable process utilizes 2-Chloropyrimidine for the production of 2-Cyanopyrimidine, demonstrating its role in large-scale synthesis [].

- Cross-Coupling Reactions: 2-Chloropyrimidine readily participates in cross-coupling reactions, such as the Suzuki coupling, enabling the formation of new carbon-carbon bonds and access to diverse pyrimidine derivatives [, , ].

Q6: What types of catalysts are effective for reactions involving 2-Chloropyrimidine?

A6: Various catalysts have been employed successfully in reactions involving 2-Chloropyrimidine, including:

- Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions with 2-Chloropyrimidine, enabling the efficient formation of new carbon-carbon bonds [, ].

- Cobalt Catalysts: Cobalt halides, in combination with zinc dust, have demonstrated efficacy in catalyzing the coupling of aryl halides with 2-Chloropyrimidine to produce 2-aryldiazines [].

- Nickel Catalysts: Nickel chloride, alongside triphenylphosphine and zinc, has been successfully employed to dimerize 2-Chloropyrimidine into 2,2'-bipyrimidine, highlighting its utility in homocoupling reactions [].

- 3-Quinuclidinol Catalyst: This organic catalyst facilitates the cyanation of 2-Chloropyrimidines with potassium cyanide, offering a novel route to 2-cyanopyrimidines [].

Q7: What happens when 2-Chloropyrimidine is exposed to UV light?

A7: 2-Chloropyrimidine undergoes photochemical reactions upon UV irradiation, leading to the formation of various products depending on the reaction conditions:

- Anaerobic Aqueous Solution: Under these conditions, irradiation primarily yields 2-hydroxypyrimidine and 2-chloro-4,2’-bipyrimidine [].

- Aerobic Aqueous Solution: In the presence of oxygen, irradiation primarily produces 2-hydroxypyrimidine [].

Q8: How has computational chemistry been utilized in understanding 2-Chloropyrimidine?

A8: Computational methods provide valuable insights into the properties and behavior of 2-Chloropyrimidine:

- Thermochemical Properties: Computational studies using density functional theory (DFT) have been employed to estimate thermochemical parameters like enthalpies of formation for various chloropyrimidines, including 2-Chloropyrimidine [].

- Molecular Modeling: Computational modeling can be used to predict the three-dimensional structure of 2-Chloropyrimidine and its derivatives, aiding in the understanding of their reactivity and interactions with other molecules [].

Q9: Does 2-Chloropyrimidine exhibit any biological activity?

A9: While 2-Chloropyrimidine itself might not possess potent biological activity, it serves as a crucial building block for synthesizing biologically active compounds:

- EGFR Inhibitors: Researchers have utilized 2-Chloropyrimidine as a starting material in the synthesis of pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives, which act as selective inhibitors of epidermal growth factor receptor (EGFR) mutants []. This highlights its potential in developing targeted cancer therapies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.